sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate
Brand Name:
Vulcanchem
CAS No.:
155795-24-7
VCID:
VC0118836
InChI:
InChI=1S/C45H58N2O8S2.Na/c1-32(48)55-35(24-27-41-45(4,5)43-37-20-10-7-17-34(37)23-26-39(43)47(41)29-13-15-31-57(52,53)54)18-8-11-21-40-44(2,3)42-36-19-9-6-16-33(36)22-25-38(42)46(40)28-12-14-30-56(49,50)51;/h6-11,16-21,24,27,38-39,42-43H,12-15,22-23,25-26,28-31H2,1-5H3,(H-,49,50,51,52,53,54);/q;+1/p-1
SMILES:
CC(=O)OC(=CC=CC=C1C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)C=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+]
Molecular Formula:
C45H50N2O8S2
Molecular Weight:
811.021
sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate
CAS No.: 155795-24-7
Cat. No.: VC0118836
Molecular Formula: C45H50N2O8S2
Molecular Weight: 811.021
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155795-24-7 |
|---|---|
| Molecular Formula | C45H50N2O8S2 |
| Molecular Weight | 811.021 |
| IUPAC Name | sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate |
| Standard InChI | InChI=1S/C45H58N2O8S2.Na/c1-32(48)55-35(24-27-41-45(4,5)43-37-20-10-7-17-34(37)23-26-39(43)47(41)29-13-15-31-57(52,53)54)18-8-11-21-40-44(2,3)42-36-19-9-6-16-33(36)22-25-38(42)46(40)28-12-14-30-56(49,50)51;/h6-11,16-21,24,27,38-39,42-43H,12-15,22-23,25-26,28-31H2,1-5H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
| Standard InChI Key | ZYLKJBWWVWODIR-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(=CC=CC=C1C(C2C(N1CCCCS(=O)(=O)[O-])CCC3=CC=CC=C23)(C)C)C=CC4=[N+](C5CCC6=CC=CC=C6C5C4(C)C)CCCCS(=O)(=O)[O-].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator